Phorbol 12-acetate

PKC Signal Transduction Cellular Assays

Phorbol 12-myristate 13-acetate (PMA/TPA) is the prototypical, cell-permeable PKC activator that mimics diacylglycerol (DAG) at nanomolar concentrations (EC50 1–14 nM). Unlike structurally related phorbol esters (4α-PMA, PDBu, prostratin, bryostatin 1), PMA simultaneously activates all conventional (cPKC: α, βI, βII, γ) and novel (nPKC: δ, ε, η, θ) isoforms, making it essential for rigorous, reproducible pathway analysis. PMA is the required positive control for two-stage mouse skin carcinogenesis studies and the specific tool for PKC-dependent chloride currents in cardiac tissue. For differentiation, immune activation, and sustained PKC signaling, PMA remains the benchmark. Validate your PKC-dependent phenotypes with the industry-standard activator. Order PMA ≥98% pure, shipped under dry ice, and paired with 4α-PMA (inactive control) for definitive target engagement.

Molecular Formula C22H30O7
Molecular Weight 406.5 g/mol
Cat. No. B1633757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhorbol 12-acetate
Molecular FormulaC22H30O7
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)OC(=O)C
InChIInChI=1S/C22H30O7/c1-10-6-15-20(26,17(10)25)8-13(9-23)7-14-16-19(4,5)22(16,28)18(29-12(3)24)11(2)21(14,15)27/h6-7,11,14-16,18,23,26-28H,8-9H2,1-5H3/t11-,14+,15-,16-,18-,20-,21-,22-/m1/s1
InChIKeyNVKVYBPQQUTLSY-RPCQODIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phorbol 12-Myristate 13-Acetate (PMA): A Broad-Spectrum PKC Activator and Essential Research Tool


Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a phorbol diester that functions as a potent, cell-permeable activator of protein kinase C (PKC), mimicking the endogenous second messenger diacylglycerol (DAG) [1]. It is the prototypical and most widely used tool compound for investigating PKC-dependent signaling pathways, cell differentiation, and tumor promotion [2]. In standard in vitro assays, PMA activates PKC in the low nanomolar range (EC50 1-14 nM depending on cell type and readout) [3], and it activates all conventional (cPKC) and novel (nPKC) isoforms except the atypical isoforms PKC-ζ and PKC-λ [4].

Why PMA Cannot Be Replaced by Other Phorbol Esters in Research and Development Workflows


Phorbol esters are not functionally interchangeable. Substitution of PMA with structurally related analogs such as 4α-PMA, phorbol 12,13-diacetate (PDA), phorbol 12,13-dibutyrate (PDBu), prostratin, or bryostatin 1 can produce divergent, and in some cases antagonistic, biological outcomes even when binding to the same PKC C1 domain [1]. These differences arise from isoform-specific activation profiles, distinct translocation and down-regulation kinetics, and differential engagement of PKC-independent effectors [2]. Consequently, substituting PMA without empirical validation risks misinterpretation of pathway analysis and irreproducible results [3].

Quantitative Differentiation of PMA: Comparator-Based Evidence for Informed Procurement


Broad-Spectrum PKC Activation Profile Versus 4α-PMA (Inactive Stereoisomer)

PMA (4β-PMA) is the biologically active stereoisomer that potently activates PKC, whereas 4α-PMA is the inactive stereoisomer. This stereospecificity provides a critical negative control for validating PKC-dependent effects. In yeast expressing individual PKC isoforms, 4α-PMA did not activate PKC; instead, it stimulated growth of yeast expressing classical PKCs and reduced PMA-induced growth inhibition, exhibiting effects similar to the PKC inhibitors chelerythrine and NPC 15437 [1]. In TRPV4-transfected HEK 293 cells, 4α-PMA induced a significantly smaller peak [Ca²⁺]ᵢ increase compared to PMA [2].

PKC Signal Transduction Cellular Assays

Isoform-Specific Potency and Efficacy Relative to Phorbol 12,13-Diacetate (PDA)

PMA is a broad-spectrum activator of both conventional (cPKC) and novel (nPKC) isoforms, whereas structurally simpler analogs like phorbol 12,13-diacetate (PDA) show markedly reduced potency and efficacy that vary by isoform. In a yeast phenotypic assay expressing individual mammalian PKC isoforms, PMA-induced growth inhibition was observed on all isoforms tested (α, βI, δ, η) except PKC-ζ, while PDA and other analogs exhibited lower efficacies overall [1]. Specifically, the IC50 for growth inhibition on PKC-δ was 8 nM for PMA versus 0.24 μM for PDA, representing a 30-fold difference in potency [1]. On PKC-α, PMA exhibited an IC50 of 31 nM compared to 3.1 μM for PDA—a 100-fold difference [1].

PKC Isoforms Selectivity Profiling Yeast Phenotypic Assay

Functional Antagonism with Prostratin: Tumor Promotion vs. Tumor Suppression

PMA and prostratin (12-deoxyphorbol 13-acetate) bind to and activate PKC yet produce opposing biological outcomes in mouse skin carcinogenesis models. PMA is a potent tumor promoter, whereas prostratin lacks tumor-promoting activity and instead functions as an inhibitor of PMA-induced tumor promotion [1]. In a CD-1 mouse skin tumor promotion schedule where each PMA application was preceded by prostratin pretreatment, the highest dose of prostratin (2.56 μmol or 1 mg/pretreatment) caused a 96% (23-fold) reduction in the average number of papillomas and decreased tumor incidence from 97% to 40% [1]. The dose causing 50% inhibition of tumor promotion was 11 nmol/pretreatment for prostratin [1].

Tumor Promotion Carcinogenesis 12-Deoxyphorbol Esters

Dominant Effects of Bryostatin 1: Faster PKC Down-Regulation and Functional Antagonism

Although both PMA and bryostatin 1 are potent PKC activators, bryostatin 1 produces more rapid down-regulation of PKC isoforms and antagonizes many PMA-induced cellular responses [1]. In mouse keratinocytes, bryostatin 1 was 40-fold more potent than PMA for down-regulating PKC-α and showed a biphasic dose-response curve for down-regulating PKC-δ [1]. In LNCaP human prostate cancer cells, PMA induces TNFα secretion and inhibits proliferation, whereas bryostatin 1 does not induce TNFα secretion and blocks the response to PMA [2]. In NIH 3T3 fibroblasts, bryostatin 1 was markedly more potent than PMA for translocating PKC-δ [3].

PKC Down-Regulation Bryostatin Functional Antagonism

TRPV4 Channel Activation: PMA Is 50-Fold Less Effective Than 4α-PDD

PMA activates TRPV4 channels through a PKC-dependent mechanism, whereas 4α-phorbol 12,13-didecanoate (4α-PDD) activates TRPV4 directly, independent of PKC, and with substantially greater potency [1]. In 1321N1 cells stably transfected with human VRL-2 (TRPV4), 4α-PDD induced a robust increase in intracellular Ca²⁺, while PMA also induced an increase but was approximately 50 times less effective than 4α-PDD [1]. The EC50 for Ca²⁺ increase and current activation was nearly identical for both compounds (pEC50 ≈ 6.7, corresponding to ~200 nM), but the maximal efficacy differed substantially [1].

TRPV4 Ion Channels Calcium Signaling

Selective Chloride Current Activation in Cardiac Myocytes vs. Ineffective Contractile Force Modulation

PMA and phorbol 12,13-dibutyrate (PDBu) exhibit distinct functional profiles in cardiac tissue preparations. PMA activates a chloride current (ICl) in guinea-pig ventricular myocytes with an EC50 of approximately 14 nM and a maximal 40% increase at ≥100 nM [1], but is ineffective at reducing contractile force in guinea-pig papillary muscles. In contrast, PDBu does not activate ICl to the same extent but reduces contractile force concentration-dependently with an EC50 of 1.07 μmol/L [2]. This divergence demonstrates that the choice of phorbol ester determines which cardiac functional readout is modulated.

Cardiac Electrophysiology Ion Channels PDBu

Validated Application Scenarios for PMA: Evidence-Based Use Cases


Broad-Spectrum PKC Activation in Cell Signaling Studies

PMA is the optimal choice for experiments requiring simultaneous activation of multiple PKC isoforms (cPKC and nPKC) at low nanomolar concentrations. Its EC50 values range from 1-14 nM across various cell types and readouts, making it the gold standard for PKC-dependent signaling pathway analysis [1]. When used in combination with 4α-PMA (the inactive stereoisomer) as a negative control, PMA enables rigorous attribution of observed effects specifically to PKC activation [2].

Tumor Promotion and Carcinogenesis Models

PMA is the required positive control compound for two-stage mouse skin carcinogenesis studies investigating tumor promotion mechanisms. In CD-1 mouse skin, PMA induces papilloma formation and hyperplasia, whereas non-promoting analogs like prostratin inhibit these PMA-induced effects. Prostratin pretreatment (2.56 μmol/application) reduces PMA-induced papilloma count by 96% (23-fold) and tumor incidence from 97% to 40% [3]. This established pharmacology makes PMA essential for validating tumor promotion models.

Cardiac Electrophysiology: Chloride Current Activation

In guinea-pig ventricular myocytes, PMA selectively activates a PKC-dependent chloride current (ICl) with an EC50 of approximately 14 nM and a maximal 40% increase at ≥100 nM [4]. PDBu, in contrast, does not activate this current to a comparable extent but instead modulates contractile force. PMA is therefore the specific tool of choice for investigating PKC-regulated chloride channels in cardiac tissue [4].

Cell Differentiation and Immune Cell Activation Studies

PMA induces macrophage-like differentiation in HL60 human promyelocytic leukemia cells within 2 days of treatment [5]. It also activates NF-κB-dependent transcription in pulmonary A549 cells through novel PKC isoforms, particularly PKC-δ and PKC-ε [6]. For differentiation and immune activation studies requiring robust, sustained PKC activation, PMA remains the benchmark compound against which alternative activators are compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phorbol 12-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.